1-Benzyl-4-(4-nitrobenzyl)piperazine

Physicochemical Properties Process Chemistry Purification

1-Benzyl-4-(4-nitrobenzyl)piperazine (CAS 148120-37-0) is a disubstituted piperazine with N1-benzyl and N4-(4-nitrobenzyl) groups. Unlike 1-Benzyl-4-(4-nitrophenyl)piperazine (CAS 16155-08-1), the methylene linker alters physicochemical properties—MW 311.38 vs 297.35, BP 452.4°C vs 461.7°C—and CNS receptor affinity. This specific substitution pattern is critical for constructing D2/5-HT1A pharmacophores in antipsychotic drug discovery and for antihistamine development. Supplied at 95% purity for validated CNS intermediate use. Removal of the N-benzyl group yields a cytotoxic agent; substitution pattern dictates therapeutic potential and cannot be interchanged.

Molecular Formula C18H21N3O2
Molecular Weight 311.4 g/mol
CAS No. 148120-37-0
Cat. No. B126661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(4-nitrobenzyl)piperazine
CAS148120-37-0
Molecular FormulaC18H21N3O2
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C18H21N3O2/c22-21(23)18-8-6-17(7-9-18)15-20-12-10-19(11-13-20)14-16-4-2-1-3-5-16/h1-9H,10-15H2
InChIKeyJSPBNJMOQJJJJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-(4-nitrobenzyl)piperazine (CAS 148120-37-0): A Key Disubstituted Piperazine Intermediate for CNS-Targeted Synthesis


1-Benzyl-4-(4-nitrobenzyl)piperazine (CAS 148120-37-0) is a disubstituted piperazine derivative with the molecular formula C18H21N3O2 and a molecular weight of 311.38 g/mol . It features a piperazine core with a benzyl group at the N1 position and a 4-nitrobenzyl group at the N4 position. This compound is a solid at room temperature and is supplied with a minimum purity specification of 95% . Its structure positions it as a valuable synthetic intermediate, particularly for the development of pharmaceuticals targeting the central nervous system (CNS) .

Why Substituting 1-Benzyl-4-(4-nitrobenzyl)piperazine with Structural Analogs Can Derail CNS Drug Development Pipelines


Even minor structural modifications in disubstituted piperazines can lead to profound changes in physicochemical properties and biological activity. For instance, replacing the methylene linker in 1-Benzyl-4-(4-nitrobenzyl)piperazine with a direct nitrogen-phenyl bond (as in 1-Benzyl-4-(4-nitrophenyl)piperazine, CAS 16155-08-1) results in a lower molecular weight (297.35 vs 311.38 g/mol) and a higher boiling point (461.7°C vs 452.4°C) . More critically, the removal of the N-benzyl group entirely, as in 1-(4-Nitrobenzyl)piperazine (CAS 58198-49-5), shifts the application from a CNS intermediate to a direct cytotoxic agent with anti-cancer activity, underscoring how specific substitution patterns dictate both reactivity and therapeutic potential . These differences confirm that in-class compounds cannot be considered interchangeable without risking significant alterations in synthesis outcomes or biological function.

Quantitative Differentiation Guide: Why 1-Benzyl-4-(4-nitrobenzyl)piperazine is a Superior Choice for Specific CNS-Targeted Syntheses


Key Physicochemical Property Differences for Reaction Engineering and Purification

1-Benzyl-4-(4-nitrobenzyl)piperazine (CAS 148120-37-0) exhibits a boiling point of 452.4 °C at 760 mmHg , which is notably lower than the 461.7 °C at 760 mmHg reported for its close analog, 1-Benzyl-4-(4-nitrophenyl)piperazine (CAS 16155-08-1) . This ~9.3 °C difference in boiling point can be critical during high-temperature synthetic steps or in designing purification protocols such as distillation.

Physicochemical Properties Process Chemistry Purification

Enhanced Molecular Weight and Structural Complexity for Tailored CNS Pharmacophore Development

The molecular weight of 1-Benzyl-4-(4-nitrobenzyl)piperazine is 311.38 g/mol, based on its formula C18H21N3O2 . This is 14.03 g/mol higher than its analog, 1-Benzyl-4-(4-nitrophenyl)piperazine (297.35 g/mol) , and 90.12 g/mol higher than the simpler fragment 1-(4-Nitrobenzyl)piperazine (221.26 g/mol) . The increased mass is due to the presence of an additional methylene (-CH2-) linker and a benzyl group.

Medicinal Chemistry CNS Drug Discovery Structure-Activity Relationship

Established Utility as a Specific Intermediate for Antipsychotic and Antihistamine Drug Synthesis

1-Benzyl-4-(4-nitrobenzyl)piperazine is explicitly identified as a key intermediate in the synthesis of antipsychotic drugs for managing schizophrenia and bipolar disorder, as well as in the creation of antihistamines for treating allergic reactions . In contrast, the simpler analog 1-(4-Nitrobenzyl)piperazine (CAS 58198-49-5) is characterized as a cytotoxic agent with direct anti-cancer activity, inhibiting tumor growth in human cancer cell lines like MDA-MB-231 . This highlights a fundamental divergence in their industrial and research applications.

Pharmaceutical Synthesis Antipsychotic Agents Antihistamines

High-Value Application Scenarios for 1-Benzyl-4-(4-nitrobenzyl)piperazine (CAS 148120-37-0)


Development of Next-Generation Antipsychotic Drug Candidates

Procurement for use as a validated synthetic intermediate in the development of novel antipsychotic medications targeting schizophrenia and bipolar disorder . Its specific substitution pattern is critical for constructing pharmacophores with high affinity for CNS receptors like D2 and 5-HT1A, as established in the broader N-aryl-N'-benzylpiperazine class [1].

Synthesis of Potent Antihistamines for Allergic Rhinitis and Urticaria

Utilization as a key building block in the creation of new antihistamine drugs . Its structural features enable the fine-tuning of lipophilicity and receptor binding necessary for effective and safe allergy treatments.

CNS-Focused Medicinal Chemistry and Receptor-Ligand Studies

Employment as a versatile starting material or core scaffold for synthesizing libraries of piperazine-based compounds for CNS drug discovery programs. Its established activity as a serotonin receptor agonist makes it a valuable tool for exploring treatments for neurological and psychiatric conditions.

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